molecular formula C5H8FN3O2 B15245176 4-amino-5-fluoro-6-methoxy-5,6-dihydro-1H-pyrimidin-2-one

4-amino-5-fluoro-6-methoxy-5,6-dihydro-1H-pyrimidin-2-one

Cat. No.: B15245176
M. Wt: 161.13 g/mol
InChI Key: AWWVIEYUDYDZMT-UHFFFAOYSA-N
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Description

4-Amino-5-fluoro-6-methoxy-5,6-dihydro-1H-pyrimidin-2-one is a fluorinated pyrimidinone derivative characterized by a partially saturated pyrimidine ring with amino, fluoro, and methoxy substituents. This compound’s structure suggests applications in medicinal chemistry, particularly in antitumor or antiviral research, given the known bioactivity of similar pyrimidinones .

Properties

Molecular Formula

C5H8FN3O2

Molecular Weight

161.13 g/mol

IUPAC Name

4-amino-5-fluoro-6-methoxy-5,6-dihydro-1H-pyrimidin-2-one

InChI

InChI=1S/C5H8FN3O2/c1-11-4-2(6)3(7)8-5(10)9-4/h2,4H,1H3,(H3,7,8,9,10)

InChI Key

AWWVIEYUDYDZMT-UHFFFAOYSA-N

Canonical SMILES

COC1C(C(=NC(=O)N1)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-fluoro-6-methoxy-5,6-dihydro-1H-pyrimidin-2-one typically involves multi-step organic reactions. One common method includes the reaction of appropriate starting materials under controlled conditions to form the desired pyrimidinone ring. For instance, the reaction of a fluorinated amine with a methoxy-substituted carbonyl compound under acidic or basic conditions can lead to the formation of the target compound. The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-amino-5-fluoro-6-methoxy-5,6-dihydro-1H-pyrimidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrimidinone derivatives.

    Substitution: The amino, fluoro, and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium fluoride (KF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidinone compounds.

Scientific Research Applications

4-amino-5-fluoro-6-methoxy-5,6-dihydro-1H-pyrimidin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studies in enzymatic reactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of antiviral and anticancer drugs.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-amino-5-fluoro-6-methoxy-5,6-dihydro-1H-pyrimidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to desired biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting antiviral or anticancer properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s core structure aligns with pyrimidinone derivatives, but its substitution pattern distinguishes it from analogues. Key comparisons include:

Compound Name Substituents Key Structural Differences Potential Impact on Properties
4-Chloro-5-fluoropyrimidin-2-amine Cl (C4), F (C5), NH₂ (C2) Chloro vs. methoxy; saturated ring absent Higher reactivity (Cl), reduced solubility
2-Amino-6-methylpyrimidin-4(1H)-one NH₂ (C2), CH₃ (C6) Methyl vs. methoxy; no fluorine Lower electronegativity, altered metabolism
6-(2-Fluorophenyl)-pyrimidin-4-one derivative Fluorophenyl, hydroxyethyl groups Bulky aryl substituents Enhanced lipophilicity, varied target binding
5-(4-Amino-6-imino-2-oxo-pyrimidinyl)imidazolidinedione Imino, phenylethylidene groups Additional fused ring system Increased molecular complexity, cytotoxicity

Research Findings and Gaps

  • Synthesis Challenges: The target compound’s synthesis may require specialized fluorination and methoxylation steps, as seen in the synthesis of related dihydro-pyrimidinones (e.g., ) .
  • Biological Data Limitations : While structural analogues show antitumor activity (), specific data on the target compound’s efficacy and toxicity are absent in the provided evidence. Further in vitro studies are needed.

Biological Activity

4-Amino-5-fluoro-6-methoxy-5,6-dihydro-1H-pyrimidin-2-one is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits various pharmacological properties, making it a candidate for further research in drug development.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C7H8FN3O\text{C}_7\text{H}_8\text{F}\text{N}_3\text{O}

Anticancer Properties

Research indicates that pyrimidine derivatives, including this compound, exhibit significant anticancer activity. A study demonstrated that compounds with similar structures can inhibit the growth of various cancer cell lines, including leukemia and solid tumors. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of Related Compounds

Compound NameIC50 (µM)Cancer Cell Line
4-Amino-5-fluoro-6-methoxy...0.65MCF-7 Breast Cancer
5-Fluoro-4'-thiouridine4.0L1210 Leukemia
Novel Pyrimidine Derivative0.48U-937 Monocytic Leukemia

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar derivatives have shown effectiveness against resistant strains of bacteria. For instance, studies on related pyrimidine compounds have demonstrated activity against Staphylococcus aureus and Escherichia coli at low concentrations.

Case Study: Antimicrobial Efficacy
In a comparative study, several pyrimidine derivatives were tested against various bacterial strains. The results indicated that compounds with fluorine substitutions exhibited enhanced activity compared to their non-fluorinated counterparts.

Table 2: Antimicrobial Activity of Pyrimidine Derivatives

Compound NameMinimum Inhibitory Concentration (MIC)Bacterial Strain
4-Amino-5-fluoro...0.1 µg/mLStaphylococcus aureus
5-Fluorouracil0.05 µg/mLEscherichia coli

Mechanistic Insights

The biological activity of this compound is believed to be linked to its ability to interfere with nucleic acid synthesis and function. This interference can lead to the inhibition of cell proliferation in cancer cells and the disruption of bacterial growth.

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